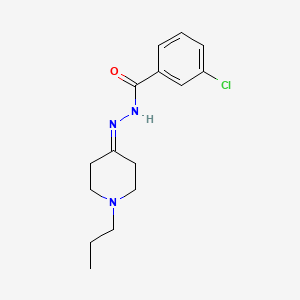
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide, also known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes, including cell growth, proliferation, and survival.
作用机制
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide selectively inhibits the PP2A enzyme by binding to the catalytic subunit of the enzyme. This inhibition leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell growth and survival. The activation of these pathways can lead to the inhibition of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of viral replication. 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide in lab experiments is its selectivity for the PP2A enzyme, which allows for specific targeting of cellular pathways involved in disease processes. Additionally, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been found to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation of using 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide is its poor solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of potential combination therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide and its potential limitations in therapeutic applications. Overall, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide shows promise as a potential therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
合成方法
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzohydrazide with 1-propyl-4-piperidone in the presence of a base. The resulting product can then be purified using column chromatography. Other methods of synthesis involve the use of different starting materials and reaction conditions.
科学研究应用
3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting the PP2A pathway. In neurodegenerative disease research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been found to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as beta-amyloid and tau. In viral infection research, 3-chloro-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been shown to inhibit the replication of several viruses, including HIV-1 and Zika virus.
属性
IUPAC Name |
3-chloro-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-2-8-19-9-6-14(7-10-19)17-18-15(20)12-4-3-5-13(16)11-12/h3-5,11H,2,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWBIBQZHGNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
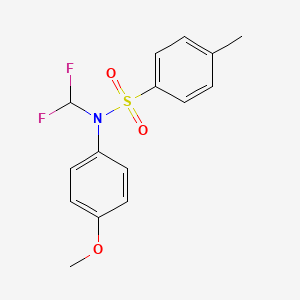
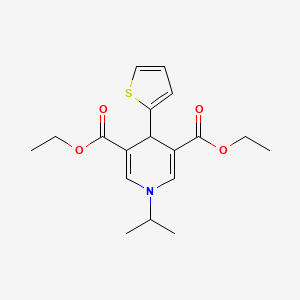
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
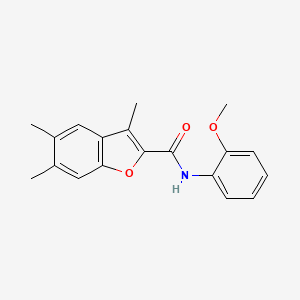
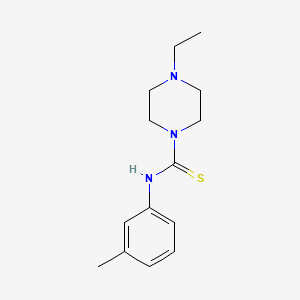
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)
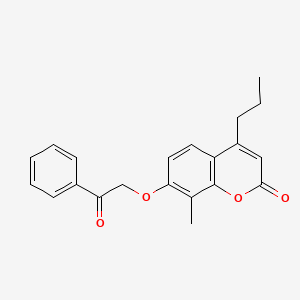
![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)